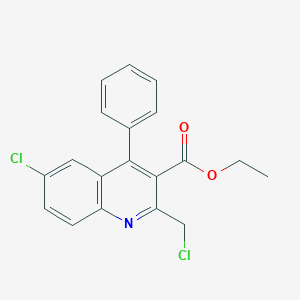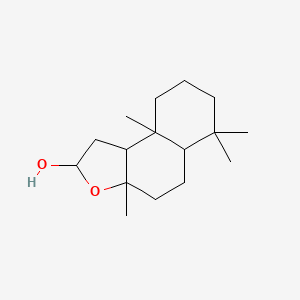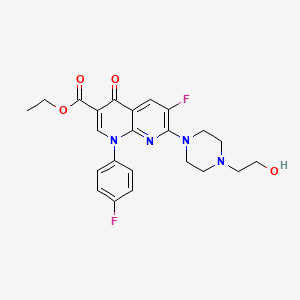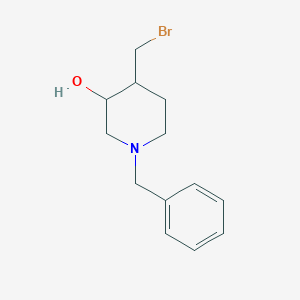
1-Benzyl-4-(bromomethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(bromomethyl)piperidin-3-ol is a chemical compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, a bromomethyl group at the fourth position, and a hydroxyl group at the third position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug design .
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(bromomethyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the bromination of 1-benzylpiperidin-3-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods ensure consistent quality and scalability for large-scale production .
Analyse Des Réactions Chimiques
1-Benzyl-4-(bromomethyl)piperidin-3-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation: The hydroxyl group at the third position can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions include substituted piperidines, ketones, and reduced derivatives .
Applications De Recherche Scientifique
1-Benzyl-4-(bromomethyl)piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of receptor-ligand interactions, particularly in the development of receptor antagonists for conditions like HIV and cancer.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and molecular mechanisms.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(bromomethyl)piperidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a receptor antagonist by binding to the active site of a receptor and inhibiting its function. The bromomethyl group can form covalent bonds with nucleophilic residues in the receptor, leading to irreversible inhibition . The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(bromomethyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzylpiperidin-3-ol: Lacks the bromomethyl group, resulting in different reactivity and biological activity.
4-Bromo-1-benzylpiperidine: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
1-Benzyl-4-(chloromethyl)piperidin-3-ol:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H18BrNO |
|---|---|
Poids moléculaire |
284.19 g/mol |
Nom IUPAC |
1-benzyl-4-(bromomethyl)piperidin-3-ol |
InChI |
InChI=1S/C13H18BrNO/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
Clé InChI |
XMMAJJMYGHMLGP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1CBr)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




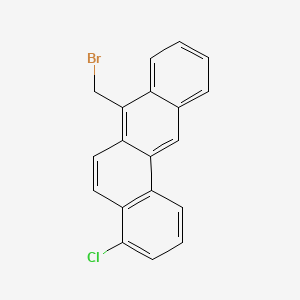
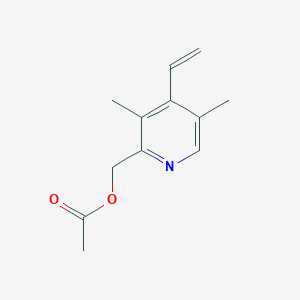
![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)

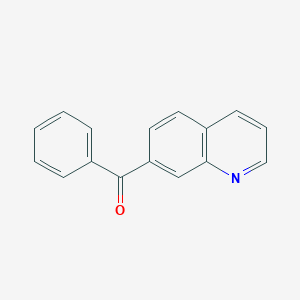

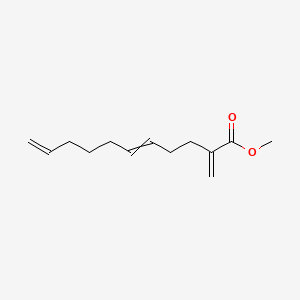
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
